Rhopaloic acid B

Description

Identification of Original Biological Sources

Marine Sponges as Primary Producers

Rhopaloic acid B has been primarily identified and isolated from marine sponges. Specifically, it was first reported from the sponge species Rhopaloeides sp. researchgate.net. Subsequently, it has also been isolated from sponges of the genus Hippospongia. researchgate.netvjs.ac.vn These sponges are the principal biological sources from which this compound has been obtained for scientific study.

Hypothesized Role of Associated Microorganisms in Biosynthesis within Marine Hosts

While marine sponges are the direct source of this compound, there is a prevailing hypothesis that symbiotic microorganisms residing within the sponge tissues are the actual producers of this and other related compounds. vjs.ac.vn Sponges host a diverse array of microbes, and it is increasingly recognized that many of the chemical compounds isolated from sponges are of microbial origin. The biosynthesis of complex molecules like this compound likely involves enzymatic pathways present in these associated bacteria, fungi, or cyanobacteria. However, the specific microorganisms responsible for the biosynthesis of this compound have not yet been definitively identified, and this remains an active area of research.

Isolation Methodologies from Natural Sources

The isolation of this compound from its marine sponge hosts involves a multi-step process that begins with extraction and is followed by purification using various chromatographic techniques.

Extraction Techniques

The initial step in isolating this compound involves the extraction of the sponge biomass with organic solvents. A common procedure is to first extract the collected sponge material with a solvent of intermediate polarity, such as ethyl acetate (B1210297) (EtOAc). researchgate.net This initial extraction separates the lipophilic and moderately polar compounds, including this compound, from the bulk of the biological material. The resulting crude extract is then concentrated to yield a residue that contains a complex mixture of natural products.

Chromatographic Separation Strategies

To isolate pure this compound from the crude extract, a series of chromatographic separation techniques are employed. These methods separate compounds based on their physical and chemical properties, such as polarity and size.

Column Chromatography: The crude extract is often first subjected to column chromatography. researchgate.net This technique involves passing the mixture through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a gradient of solvents is used to elute the compounds from the column. Fractions are collected, and those containing the desired compound are identified for further purification.

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is frequently used. mdpi.com HPLC offers higher resolution and efficiency compared to standard column chromatography, allowing for the separation of closely related compounds. By using an appropriate column and solvent system, pure this compound can be isolated.

Structural Elucidation Techniques for this compound

The primary methods used for the structural elucidation of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule. researchgate.netnd.eduethernet.edu.et These techniques reveal how the atoms are connected to each other.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. researchgate.net By analyzing the fragmentation pattern, valuable information about the different structural components of the molecule can be obtained.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyl groups (C=O) and hydroxyl groups (O-H), by detecting their characteristic vibrational frequencies. researchgate.net

Through the combined analysis of data from these spectroscopic techniques, the complete structure of this compound was established. researchgate.net

Structure

2D Structure

3D Structure

Properties

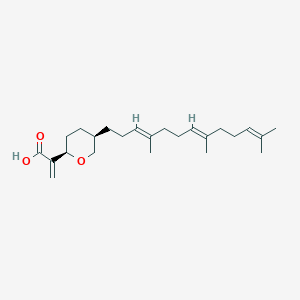

Molecular Formula |

C24H38O3 |

|---|---|

Molecular Weight |

374.6 g/mol |

IUPAC Name |

2-[(2R,5R)-5-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]oxan-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C24H38O3/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-22-15-16-23(27-17-22)21(5)24(25)26/h9,11,13,22-23H,5-8,10,12,14-17H2,1-4H3,(H,25,26)/b19-11+,20-13+/t22-,23-/m1/s1 |

InChI Key |

IFDPWHHQIPWEFF-FFLICMDGSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CC[C@@H](OC1)C(=C)C(=O)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC1CCC(OC1)C(=C)C(=O)O)C)C)C |

Synonyms |

rhopaloic acid B |

Origin of Product |

United States |

Natural Occurrence and Isolation

Structural Elucidation Techniques for Rhopaloic Acid B

Advanced Spectroscopic Methods (e.g., 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural determination of novel compounds. For this compound and its synthetic intermediates, NMR and mass spectrometry have been crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are used to map the carbon skeleton and the placement of protons. While specific spectral data for the final natural product is embedded within detailed synthetic reports, the data for key synthetic intermediates provides insight into the process of structural confirmation. For example, a key precursor in the synthesis of (+)-Rhopaloic acid B presented the following characteristic signals:

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Key Synthetic Intermediate of (+)-Rhopaloic acid B amazonaws.com

| Type | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | 4.88-4.63 | (m, 2H, alkene-CH₂) |

| 4.21 | (dd, J = 12.0 Hz, J = 2.0 Hz, 1H, pyran-OCH₂) | |

| 3.97 | (d, J = 12.0 Hz, 1H, pyran-OCH₂) | |

| 3.10-2.90 | (m, 1H, pyran-OCH) | |

| 2.32 | (ddd, J = 13.5 Hz, J = 4.0 Hz, J = 1.5 Hz, 1H, alkene-(CH₂)CH) | |

| ¹³C NMR | 144.5 | C |

| 109.1 | CH₂ | |

| 81.5 | CH | |

| 72.6 | CH₂ | |

| 43.9 | CH | |

| 39.1 | CH | |

| 32.4 | CH₂ | |

| 32.1 | CH₂ | |

| 25.6 | CH₂ | |

| 25.1 | CH₂ |

Spectra recorded in CDCl₃. Multiplicity codes: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by providing a highly accurate mass measurement. For a silyl-protected precursor to this compound, the following data was recorded:

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Precursor amazonaws.com

| Ion | Calculated m/z | Found m/z | Formula |

|---|

Stereochemical Assignment and Absolute Configuration Determination

The stereochemistry of this compound is a critical aspect of its structure, defined by the spatial arrangement of its atoms. It has two stereocenters at positions C-2 and C-5 of the tetrahydropyran (B127337) ring.

The absolute configuration of (+)-Rhopaloic acid B has been established as (2R, 5R) . This determination was not possible from spectroscopic data alone and was definitively proven through the first enantioselective synthesis of the molecule. lookchem.com

The synthetic strategy involved building the chiral tetrahydropyran core using a stereocontrolled reaction. One key approach employed an enantiospecific [3+3] annelation reaction. lookchem.com The synthesis started from known chiral building blocks, ensuring that the stereocenters were formed with a specific, predetermined orientation. For instance, the synthesis of the pyran core utilized an enantiopure epoxide, which was prepared using Jacobsen's kinetic resolution protocol, a reliable method for obtaining single-enantiomer compounds. lookchem.com

By synthesizing a molecule with the presumed (2R, 5R) configuration and comparing its properties, such as its specific rotation, to those of the natural product, chemists could confirm the absolute stereochemistry of the naturally isolated this compound. rsc.org This correlation between the synthetic and natural compound provides the ultimate proof of the absolute configuration. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Rhopaloic Acid B and its Analogues

The total synthesis of this compound and its related family members, such as rhopaloic acid A, has been a key focus, providing access to these molecules for further study and confirming their absolute stereochemistry.

Achieving the correct stereochemistry is paramount in the synthesis of rhopaloic acids. The first enantioselective synthesis of (+)-rhopaloic acid B was a landmark achievement that established a viable pathway to this specific stereoisomer. lookchem.com A critical step in this synthesis involved the use of Jacobsen's kinetic resolution protocol to prepare the necessary enantiopure epoxide, which served as a foundational chiral building block for the pyran core. lookchem.com

In the synthesis of the related compound, (+)-rhopaloic acid A, an alternative enantioselective strategy was employed. This approach utilized an Evans' asymmetric alkylation procedure, which proved effective in establishing the required stereocenters. rsc.org The successful application of these distinct methods highlights the versatility of enantioselective strategies in constructing this class of natural products.

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Epoxide Preparation | Jacobsen's kinetic resolution protocol | Enantiopure epoxide 21 |

| 2 | Grignard Addition | Addition of Grignard reagent to epoxide 21 | Intermediate alcohol |

| 3 | Cyclization | Annulation to form the pyran ring | Functionalized pyran 23 in good overall yield |

The silyl-Prins cyclization has emerged as a powerful tool for the selective synthesis of disubstituted dihydropyrans, which are structural analogues of the core found in rhopaloic acids. rsc.orgnih.govresearchgate.net This methodology involves the reaction of Z-vinylsilyl alcohols with various aldehydes, mediated by a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.orgbeilstein-journals.org The reaction is notable for its broad substrate scope, rapid reaction times, and high stereoselectivity, yielding predominantly cis-2,6-dihydropyrans. rsc.orgnih.gov This stereochemical outcome is rationalized by a mechanism involving a chair-like transition state. rsc.orgbeilstein-journals.org This method has been explicitly used to create analogues of rhopaloic acid, demonstrating its utility in accessing this family of structures. rsc.orgnih.gov

| Starting Material | Mediator | Key Feature | Product |

|---|---|---|---|

| Z-vinylsilyl alcohol | TMSOTf | High stereoselectivity | cis-2,6-disubstituted dihydropyran |

| gem-vinylsilyl alcohol | Various Lewis acids | Chemo- and stereocontrolled formation | Variety of structural frameworks |

Palladium-catalyzed reactions, particularly allylic alkylations like the Tsuji-Trost reaction, are fundamental C-C bond-forming processes in modern organic synthesis. mdpi.com While not the primary strategy in the enantioselective synthesis of this compound itself, these methods have been crucial in the synthesis of its analogues and related natural products. For instance, an early synthesis of racemic rhopaloic acid A utilized a Pd(II)-mediated cyclization and methoxycarbonylation of an allenyl alcohol as the key step. researchgate.net Furthermore, the total synthesis of (+)-hippospongic acid A, a structurally related marine metabolite, prominently featured three separate palladium-catalyzed allylic alkylation reactions to form key C-S, C-H, and C-O bonds. acs.org The power of this methodology lies in its ability to functionalize allylic systems with a wide range of nucleophiles under catalytic conditions, often with high levels of stereo- and regioselectivity. mdpi.comsnnu.edu.cn

Titanium(III)-mediated radical chemistry offers a powerful method for C-C bond formation, particularly through the dehydroxylative functionalization of alcohols without prior activation. acs.orgacs.org A recently developed Ti(III)-mediated dehydroxylative cross-coupling reaction between allylic alcohols and electron-deficient olefins provides a general and efficient route for the three-carbon homologation of substrates like farnesol. acs.orgnih.gov This reaction is significant because preparing the necessary precursors for complex molecules like rhopaloic acids can involve tedious, multi-step homologation processes. acs.org By enabling a direct coupling, this titanium-mediated approach can significantly streamline the synthesis of key building blocks required for natural product synthesis. acs.orgacs.org

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy has been effectively used in the synthesis of rhopaloic acid A. Specifically, the Evans' asymmetric alkylation procedure, employing the chiral auxiliary (S)-4-benzyloxazolidin-2-one, was used to achieve the asymmetric synthesis of the target molecule. rsc.orgrsc.org The auxiliary biases the reaction pathway, leading to the preferential formation of one stereoisomer, and can be removed in a subsequent step. wikipedia.org

Organocatalysis, which uses small organic molecules to catalyze reactions, represents a burgeoning field in asymmetric synthesis. rsc.orgbeilstein-journals.org Proline-catalyzed reactions, for example, have been used to construct complex, biologically active natural products. nih.gov More directly, an organocatalytic asymmetric allylic benzylborylation has been applied to the formal synthesis of rhopaloic acid A, showcasing the potential of these metal-free approaches in accessing this class of compounds. acs.org

Synthesis of Analogues and Derivatives of this compound

The generation of this compound analogues is crucial for exploring its therapeutic potential and understanding the structural features essential for its biological effects. Synthetic strategies are geared towards creating variants that can elucidate structure-activity relationships and expand the chemical diversity for screening.

Structure-activity relationship (SAR) studies are fundamental to identifying the pharmacophore of this compound. Research has indicated that the biological activity of the rhopaloic acids is highly sensitive to specific structural modifications. researchgate.net

Initial studies on rhopaloic acids A, B, and C revealed that their potent ability to inhibit the gastrulation of starfish embryos is intrinsically linked to their native chemical architecture. researchgate.net Key findings from these studies include:

Essentiality of the α,β-Unsaturated Carboxylic Acid: Hydrogenation of the exocyclic methylene (B1212753) group or esterification of the carboxylic acid moiety in rhopaloic acids results in a complete loss of their inhibitory activity. researchgate.net

These findings underscore that the conjugated carboxylic acid group is a critical feature for the biological activity of this class of compounds. researchgate.net Any synthetic derivatization aimed at producing active analogues must, therefore, seek to retain or bioisosterically replace this key functional group while exploring modifications elsewhere in the molecule.

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to probe biological pathways. scispace.comfrontiersin.orgnih.govmdpi.com While a specific DOS library based on this compound has not been detailed, the principles of DOS can be applied to its known synthetic routes to create expanded chemical libraries. scispace.com The goal of DOS is to vary not just appendages but also the core molecular framework and stereochemistry to populate chemical space broadly. scispace.comunits.it

Applying a DOS approach to the rhopaloic acid scaffold could involve:

Varying Building Blocks: The established [3+3] annelation strategy for this compound could be adapted to incorporate a wide array of different building blocks, leading to diverse side chains and substitution patterns on the pyran ring. sheffield.ac.ukresearchgate.net

Branching Pathways: A common acyclic precursor could be subjected to different reaction conditions to induce cyclizations into various heterocyclic systems, thereby creating skeletal diversity. scispace.com For instance, intermediates in the this compound synthesis could potentially be diverted to form alternative ring structures.

Stereochemical Diversity: Utilizing different chiral catalysts or starting materials in the synthetic sequence can generate a library of all possible stereoisomers, which is crucial for identifying optimal binding conformations. frontiersin.org

The development of novel synthetic methods, such as new cycloaddition strategies or the use of versatile building blocks like heteroaromatic boronic acid derivatives, provides the tools necessary to construct such complex and diverse libraries for high-throughput screening. sheffield.ac.uk

Synthetic Precursors and Building Block Strategies

The enantioselective total synthesis of (+)-rhopaloic acid B has been achieved through a convergent and highly stereocontrolled strategy. researchgate.netresearchgate.net The approach is distinct from the synthesis of its congener, rhopaloic acid A, highlighting the use of specific precursors and building blocks to achieve the target structure.

The core of the synthetic strategy for (+)-rhopaloic acid B is a [3+3] annelation reaction. sheffield.ac.ukresearchgate.net The key precursors and building blocks for this pathway include:

Enantiopure Epoxide: The synthesis begins with a methallyl alcohol precursor. This is first protected using tert-butyldiphenylsilyl chloride (TBDPSCl). Subsequently, a Shi epoxidation is employed to create an enantiopure epoxide, which serves as a critical chiral building block.

Prenyl-derived Alkene: A second key fragment is a prenyl-derived alkene, which is coupled with the main structure later in the synthesis.

α-Boryl Organometallic Reagents: While detailed for the synthesis of Rhopaloic Acid A, α-boryl organometallic reagents represent a class of potent and versatile building blocks for asymmetric synthesis. nih.gov These configurationally stable alkyl boronic esters can be used in various stereospecific reactions, allowing for the efficient construction of complex structures with high functional group tolerance. nih.gov

Table 1: Comparison of Synthetic Strategies for Rhopaloic Acids A and B

| Feature | This compound Synthesis | Rhopaloic Acid A Synthesis |

|---|---|---|

| Core Reaction | [3+3] Annelation | [4+2] Cycloaddition |

| Stereocontrol | Temporary silyl (B83357) protecting groups (TBDPS) | Dioxabicyclo[3.2.1]octane framework |

| Key Precursor | Enantiopure epoxide from methallyl alcohol | Chiral building block from a dioxabicyclo framework |

| Stereoinduction | High (dr >20:1) | Moderate (dr 4:1) |

Table 2: Key Synthetic Precursors for (+)-Rhopaloic Acid B

| Precursor/Reagent | Role in Synthesis | Reference |

|---|---|---|

| Methallyl alcohol | Starting material for the chiral epoxide building block. | |

| tert-Butyldiphenylsilyl chloride (TBDPSCl) | Protecting group for the alcohol to direct reactivity. | |

| (S,S)-salen-Co catalyst | Used in Jacobsen hydrolytic kinetic resolution for asymmetric epoxidation. | |

| Grubbs second-generation catalyst | Facilitates cross-metathesis coupling with a prenyl-derived alkene. | |

| Tetrabutylammonium fluoride (B91410) (TBAF) | Used for the final deprotection step to yield the carboxylic acid. |

Biological Activities and Molecular Mechanisms

Protease Inhibitory Activity

Rhopaloic acid B has been identified as an inhibitor of Ras-converting enzyme 1 (Rce1), a key protease in cellular signaling pathways.

This compound and its structural analogs, isolated from the marine sponge Hippospongia sp., have demonstrated notable inhibitory activity against RCE-protease. researchgate.net Research has shown that these terpenoid compounds are effective inhibitors in in vitro assays. nih.govuga.edu Specifically, this compound, along with rhopaloic acids A, C, and D, exhibits an IC50 value of 10 μg/mL against RCE-protease. vjs.ac.vn Another study reported IC50 values of approximately 26 µM for rhopaloic acids A through G in a human Rce1 proteolysis assay. nih.gov These compounds were among the first natural product inhibitors of Rce1 to be identified. nih.gov

The inhibitory concentrations for several rhopaloic acids are detailed in the table below.

| Compound | Target Enzyme | IC50 | Source Species |

| Rhopaloic Acid A | RCE-Protease | 10 μg/mL | Hippospongia sp. |

| This compound | RCE-Protease | 10 μg/mL | Hippospongia sp. |

| Rhopaloic Acid C | RCE-Protease | 10 μg/mL | Hippospongia sp. |

| Rhopaloic Acid D | RCE-Protease | 10 μg/mL | Hippospongia sp. |

| Data sourced from VJS vjs.ac.vn |

The precise molecular mechanism by which this compound binds to and inhibits RCE-protease is not yet fully elucidated, largely due to the limited structural information available for the eukaryotic enzyme. nih.govnih.gov However, general insights can be drawn from its structure and the nature of its target. RCE-protease is an integral membrane endoprotease located in the endoplasmic reticulum that plays a crucial role in the post-translational modification of CaaX proteins, including the Ras family of GTPases. nih.govnih.gov

The catalytic mechanism of Rce1 itself is considered novel, with evidence pointing away from classic protease families towards a mechanism involving a glutamate-activated water molecule and an oxyanion hole. nih.gov Inhibition of this enzyme disrupts the proper localization and function of key signaling proteins like Ras, which are implicated in cancer. nih.gov

This compound is a terpenoid compound that possesses an isoprenoid moiety. nih.gov This structural feature is common among many Rce1 inhibitors and is thought to be important for its activity. nih.govmdpi.com The inhibition mechanism is likely competitive, with the inhibitor binding to the active site of the protease, thereby preventing the substrate from accessing it. vjs.ac.vnmdpi.com Some inhibitors may also bind to secondary sites outside the active site, which can enhance binding affinity and specificity. vjs.ac.vn However, without detailed structural data of the this compound-Rce1 complex, the specific interactions remain speculative.

Anti-Gastrulation Activity in Developmental Biology Models

This compound exhibits potent effects on embryonic development, specifically by disrupting the critical process of gastrulation.

A significant biological activity of the rhopaloic acids, including this compound, is the potent inhibition of gastrulation in starfish embryos. string-db.org This effect has been observed specifically in the development of the starfish Asterina pectinifera. The interference with this fundamental developmental stage underscores the compound's ability to affect complex cellular processes.

Gastrulation is a fundamental phase in the early development of most animals, during which the single-layered blastula is reorganized into a multilayered structure known as the gastrula. nih.gov This process involves coordinated cell movements, rearrangements, and the initial differentiation of cells into the three primary germ layers: ectoderm, mesoderm, and endoderm. nih.gov These layers are the foundation for all future tissues and organs in the organism. nih.gov

The inhibition of gastrulation by this compound has profound implications for embryonic development. By halting this process, the compound effectively arrests the formation of the body plan and prevents the cellular differentiation that is essential for organogenesis. This activity suggests that this compound interacts with key molecular pathways that regulate the complex cell migrations and signaling events driving gastrulation. nih.gov Consequently, it serves as a valuable chemical tool for studying the intricate mechanisms that govern early embryonic development and cellular fate determination.

Preclinical Investigations into Antitumor/Anticancer Potential (based on related compounds)

While specific preclinical anticancer studies on this compound are not extensively detailed, research on the closely related Rhopaloic acid A provides insight into the potential of this class of compounds. Rhopaloic acids have been shown to exhibit in vitro cytotoxicity against several human cancer cell lines.

For instance, Rhopaloic acid A has been investigated for its anti-tumor effects and was found to induce apoptosis (programmed cell death) and autophagy in human bladder cancer cells. The mechanism of action in these cases appears to be mediated through the activation of the MAPK signaling pathway and the generation of reactive oxygen species (ROS). Further studies using a zebrafish xenotransplantation model showed that Rhopaloic acid A significantly inhibited tumor growth, highlighting its potential as a therapeutic agent.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This process is crucial for eliminating damaged or cancerous cells from the body. The induction of apoptosis by this compound is linked to its ability to cause cell cycle arrest, effectively halting the proliferation of cancer cells.

Studies on similar compounds, such as Rhopaloic acid A, have demonstrated that treatment can lead to G2/M phase cell cycle arrest in bladder cancer cells. nih.gov This arrest prevents the cells from entering mitosis and dividing, ultimately contributing to the suppression of tumor growth. nih.gov The mechanism often involves the regulation of key proteins involved in the cell cycle. For instance, in colorectal cancer cells, other compounds have been shown to induce G2/M arrest by down-regulating proteins like cyclin B1, cdc2, and cdc25c. nih.gov Similarly, in bladder cancer cells, pseudolaric acid B, another natural compound, has been found to induce apoptosis by down-regulating survivin and up-regulating caspase-3 expression. nih.gov While the precise proteins targeted by this compound are still under investigation, the induction of both apoptosis and cell cycle arrest are key components of its anti-cancer activity.

Autophagy Modulation and its Role in Cellular Response

This compound is known to modulate autophagy, a cellular process involving the degradation and recycling of cellular components. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death.

In the case of this compound, the induction of autophagy appears to be linked to its cytotoxic effects on cancer cells. Research on the related compound, Rhopaloic acid A, has shown that it induces autophagy in bladder cancer cells. nih.gov The cell death induced by Rhopaloic acid A in these cells could be rescued by inhibitors of both apoptosis and autophagy, indicating that both processes are crucial for its anti-tumor effect. nih.gov The modulation of autophagy by this compound is intertwined with other cellular stress responses, including the generation of reactive oxygen species (ROS) and the activation of the MAPK pathway.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

A key mechanism underlying the biological activity of this compound is the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and cause significant damage to cellular components, leading to cell death.

In cancer cells, the increased production of ROS by this compound is a critical trigger for apoptosis and autophagy. Studies on Rhopaloic acid A have demonstrated that it increases the production of both cellular and mitochondrial ROS in bladder cancer cells. nih.gov The critical role of ROS is highlighted by the fact that treatment with a ROS scavenger, N-acetyl cysteine, can effectively reverse the induction of apoptosis, autophagy, and DNA damage caused by Rhopaloic acid A. nih.gov This indicates that ROS-mediated signaling is a central component of the anti-tumor effects of these compounds. The generation of ROS is often linked to mitochondrial dysfunction, a common feature of cancer cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway is another significant aspect of the molecular mechanism of this compound. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. esmed.org

In the context of this compound's anti-cancer activity, the activation of the MAPK pathway is a downstream effect of ROS generation. Research on Rhopaloic acid A has shown that it activates the MAPK pathway in human bladder cancer cells, and this activation is mediated by ROS signaling. nih.gov Specifically, the activation of JNK, a member of the MAPK family, has been observed. nih.gov The activation of the MAPK pathway plays a role in mediating the induction of apoptosis and autophagy by these compounds. nih.gov The hyperactivation of this pathway in over 30% of all human cancers makes it a significant target for therapeutic intervention. esmed.org

Mitochondrial Dysfunction and Membrane Potential Alterations

This compound's induction of apoptosis is closely linked to its ability to cause mitochondrial dysfunction and alter the mitochondrial membrane potential (ΔΨm). Mitochondria are central to cellular energy production and are also key regulators of apoptosis. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in the apoptotic process. mdpi.comnih.gov

Effects on Specific Cancer Cell Lines (e.g., Oral Cancer, Bladder Cancer)

This compound and its related compounds have demonstrated efficacy against various cancer cell lines, with notable research focusing on oral and bladder cancer.

In the context of bladder cancer, research on Rhopaloic acid A has shown that it significantly suppresses the proliferation of human bladder cancer cells. nih.gov This effect is achieved through the induction of G2/M cell cycle arrest, mitochondrial-mediated apoptosis, and autophagy. nih.gov The anti-tumor effect of Rhopaloic acid A in bladder cancer has also been confirmed in a zebrafish xenotransplantation model. nih.gov

With regard to oral cancer, while specific studies on this compound are less detailed, research on the related Rhopaloic acid A has demonstrated its ability to trigger apoptosis in oral cancer cells through a process involving JNK/BNIP3/Nix-mediated mitophagy. conf.tw This highlights the potential of Rhopaloic acid compounds as therapeutic agents for this type of cancer as well.

Broader Spectrum Biological Activities of Sesterterpenoids Relevant to this compound Research

This compound belongs to the sesterterpenoid class of natural products, which are known for their diverse and potent biological activities. mdpi.com Sesterterpenoids, derived from five isoprene (B109036) units, are found in a wide array of organisms including fungi, plants, and marine life. mdpi.comnih.gov This class of compounds exhibits a broad spectrum of pharmacological properties that are relevant to the ongoing research into this compound.

Many sesterterpenoids display significant cytotoxic activity against a variety of cancer cell lines, including those that are multidrug-resistant. mdpi.comnih.gov Their anti-proliferative effects make them promising candidates for cancer drug discovery. nih.gov Beyond cytotoxicity, sesterterpenoids have also been reported to possess anti-inflammatory, antimicrobial, and antifeedant properties. nih.govacs.org The diverse biological profile of sesterterpenoids underscores the potential for this compound and related compounds to have applications beyond their currently understood anti-cancer effects.

Potential Antimicrobial Applications

Currently, there is a lack of specific research in publicly available scientific literature detailing the antimicrobial properties of this compound. While marine sponges, including those from the genera Rhopaloeides and Hippospongia, are known to be rich sources of compounds with antimicrobial activity, specific studies to evaluate this compound against various microbial pathogens have not been reported. mdpi.comnih.govscialert.netnih.govbiorxiv.org The broader family of sesterterpenoids, to which rhopaloic acids belong, has been noted for a range of bioactivities, including antimicrobial effects, but specific data for this compound is not available. biorxiv.org

Table 1: Antimicrobial Activity of this compound (No data available in current scientific literature)

| Microorganism | Test Type | Activity (e.g., MIC, Zone of Inhibition) |

|---|

Potential Anti-inflammatory Properties

To date, dedicated studies on the potential anti-inflammatory properties of this compound have not been published in the scientific literature. While inflammation is a key therapeutic target, and marine natural products are a significant area of research for novel anti-inflammatory agents, this compound has not been specifically investigated in this context. nih.govrsc.org Other compounds isolated from the marine sponge Hippospongia sp., a source of this compound, have shown weak to moderate anti-inflammatory activity in some assays. acs.orgresearchgate.net However, these findings are not directly attributable to this compound itself.

Table 2: Anti-inflammatory Activity of this compound (No data available in current scientific literature)

| Assay/Model | Target/Mechanism | Observed Effect |

|---|

Potential Antiviral Activities

There is currently no scientific evidence from published research to support any antiviral activity for this compound. The exploration of marine natural products for antiviral drug discovery is an active field, with various compounds from sponges showing potential against different viruses. nih.govnih.govfrontiersin.org However, this compound has not been a subject of such investigations according to available literature.

Table 3: Antiviral Activity of this compound (No data available in current scientific literature)

| Virus | Assay Type | Activity (e.g., IC50, EC50) |

|---|

Biosynthetic Pathways and Enzymatic Studies

Proposed Biosynthetic Origin from Pentaprenyl Precursors

The biosynthesis of all sesterterpenoids originates from the C25 acyclic precursor, geranylfarnesyl diphosphate (B83284) (GFPP). researchgate.net GFPP is assembled from the universal C5 building blocks of terpenoid synthesis: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com These five-carbon units are produced through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, depending on the organism. mdpi.com A prenyltransferase enzyme then catalyzes the sequential condensation of IPP molecules with DMAPP to form the linear pentaprenyl precursor, GFPP. mdpi.com

The formation of the diverse array of sesterterpenoid carbon skeletons, including the presumed precursor to Rhopaloic acid B, is initiated by the action of sesterterpene synthases on this linear GFPP substrate. researchgate.net

Enzymatic Steps and Catalytic Mechanisms in Sesterterpenoid Formation

The transformation of the linear GFPP into complex cyclic structures is a testament to the remarkable catalytic power of sesterterpene synthases (StTSs), also known as sesterterpene cyclases. These enzymes catalyze a cascade of reactions that begin with the ionization of GFPP, typically through the abstraction of the diphosphate group, to generate a reactive carbocation. acs.org

This initial carbocation then undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements, guided by the enzyme's active site architecture. researchgate.net The specific folding of the GFPP substrate within the active site of the sesterterpene synthase dictates the final stereochemistry and carbon skeleton of the resulting sesterterpene. researchgate.net The process is a highly controlled and sophisticated reaction cascade that can lead to the formation of multiple rings and chiral centers in a single enzymatic step. nih.gov

Following the formation of the core sesterterpene scaffold, further structural diversity can be introduced through the action of tailoring enzymes. Cytochrome P450 monooxygenases (CYP450s), for instance, are known to introduce hydroxyl groups and other functionalities to the sesterterpene backbone, which can lead to the formation of more complex and biologically active compounds. mdpi.com It is plausible that the carboxylic acid group in this compound is the result of such post-cyclization modifications.

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The genetic architecture of sesterterpenoid biosynthetic pathways varies among different producing organisms. In fungi, the genes encoding the prenyltransferase for GFPP synthesis and the sesterterpene synthase are often fused into a single bifunctional gene, termed a PTTS. mdpi.com This arrangement allows for the direct channeling of the GFPP substrate to the cyclase domain. mdpi.com

In contrast, in some bacteria and plants, the prenyltransferase and terpene synthase are encoded by separate genes, which may or may not be located in the same gene cluster. mdpi.com Marine sponges, the source of this compound, are known to harbor complex microbial communities, and in many cases, the true producers of sponge-derived natural products are these symbiotic microorganisms. nih.govmdpi.com The identification of biosynthetic gene clusters (BGCs) within the genomes of these symbionts is a key strategy for understanding and harnessing the production of these compounds. nih.gov

While the specific genes responsible for the biosynthesis of this compound have not yet been identified, it is highly probable that they reside within a biosynthetic gene cluster in the producing organism, whether it be the sponge itself or a microbial symbiont. This cluster would likely contain the genes for a geranylfarnesyl diphosphate synthase, a sesterterpene synthase, and any necessary tailoring enzymes like cytochrome P450s.

Table 1: Organization of Sesterterpene Biosynthetic Genes in Different Organisms

| Organism Type | Gene Organization | Key Enzymes Encoded |

| Fungi | Often fused bifunctional genes (PTTS) | Prenyltransferase and Sesterterpene Synthase |

| Bacteria | Typically separate genes, may be clustered | Geranylfarnesyl Diphosphate Synthase, Sesterterpene Synthase |

| Plants | Usually separate genes, may be clustered | Geranylfarnesyl Diphosphate Synthase, Sesterterpene Synthase |

| Marine Sponges | Likely within a biosynthetic gene cluster (in sponge or symbiont) | Putative Geranylfarnesyl Diphosphate Synthase, Sesterterpene Synthase, and tailoring enzymes |

Chemoenzymatic Synthesis and Biocatalysis Approaches

The complex structures of sesterterpenoids like this compound make their total chemical synthesis a significant challenge. uni-muenchen.de Chemoenzymatic synthesis and biocatalysis offer promising alternative strategies by leveraging the high selectivity and efficiency of enzymes. nih.gov

In a chemoenzymatic approach, enzymes are used as catalysts for key steps in a synthetic route that may be difficult to achieve with traditional chemical methods. nih.gov For example, terpene synthases can be used to construct the complex carbon skeleton of a sesterterpenoid from a chemically synthesized precursor. researchgate.net Subsequent chemical modifications can then be used to complete the synthesis of the target molecule.

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations on organic compounds, is another powerful tool. nih.gov The exquisite regio- and stereocontrol of terpene synthases make them attractive catalysts for the synthesis of this class of natural products. nih.gov By engineering the active sites of these enzymes, it may be possible to alter their product profiles and even generate novel sesterterpenoid structures. researchgate.net While the application of these techniques specifically to this compound has not been reported, the broader success in the chemoenzymatic synthesis of other terpenoids suggests that such approaches hold significant potential for the future production of this and other complex sesterterpenoids. nih.gov

Table 2: Potential Chemoenzymatic and Biocatalytic Strategies for Sesterterpenoid Synthesis

| Approach | Description | Potential Application for this compound |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to synthesize a target molecule. | Chemical synthesis of GFPP or a modified precursor, followed by enzymatic cyclization using a sesterterpene synthase. |

| Biocatalysis | Use of enzymes to perform specific chemical transformations. | Direct production of the this compound carbon skeleton from a simple starting material using a whole-cell biocatalyst expressing the biosynthetic genes. |

| Enzyme Engineering | Modification of an enzyme's active site to alter its function. | Engineering a known sesterterpene synthase to produce the specific carbon skeleton of this compound. |

Advanced Analytical Methodologies for Detection and Characterization

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in natural product chemistry for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the calculation of a precise molecular formula. u-tokyo.ac.jprsc.org This capability is critical in the initial stages of identifying novel metabolites from complex biological extracts. u-tokyo.ac.jp

In the context of Rhopaloic acid B, HRMS is used to confirm its molecular formula. This technique is indispensable for distinguishing between isomers and other compounds with similar nominal masses. The high resolving power of modern instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can separate co-eluting compounds that would otherwise overlap, which is a common challenge in the analysis of crude natural product extracts. rsc.org

For synthetic (+)-Rhopaloic acid B, High-Resolution Mass Spectrometry using Electron Ionization (HRMS-EI) was employed to verify its mass. The analysis provided an exact mass measurement that corresponds to the calculated value for its molecular formula, confirming the successful synthesis of the target compound. amazonaws.com

Table 1: HRMS Data for a Synthetic Intermediate of this compound

| Compound | Technique | Calculated m/z [M]+ | Found m/z [M]+ |

|---|---|---|---|

| Pyran Intermediate (20b) | HRMS (EI) | 152.1201 | 152.1201 |

Data sourced from a study on the synthesis of (+)-Rhopaloic acid B. amazonaws.com

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the complete structural elucidation of organic molecules like this compound. vjs.ac.vnuni-muenchen.de It provides detailed information about the carbon-hydrogen framework, atom connectivity, and three-dimensional structure of a molecule in solution. uni-muenchen.dehmdb.ca

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms through chemical shifts, signal integrations, and spin-spin coupling patterns. uni-muenchen.de The ¹³C NMR spectrum provides information on the number and type of carbon atoms present in the molecule. oregonstate.edu The complete structural assignment of this compound and its synthetic precursors has been established using these techniques. amazonaws.com

For complex structures, advanced two-dimensional (2D) NMR experiments are essential. nih.gov

Correlation Spectroscopy (COSY) establishes ¹H-¹H coupling correlations, identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C atoms.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. elementlabsolutions.com

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.

Table 2: Comparative ¹H and ¹³C NMR Data for Synthetic (+)-Rhopaloic Acid B

| ¹H NMR (250 MHz, CDCl₃) | ¹³C NMR (62.9 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Description | Chemical Shift (δ ppm) | Description |

| 4.88-4.63 | m, 2H, alkene-CH₂ | 144.5 | Alkene Carbon |

| 4.21 | dd, J = 12.0 Hz, J = 2.0 Hz, 1H, pyran-OCH₂ | 109.1 | Alkene Carbon |

| 3.97 | d, J = 12.0 Hz, 1H, pyran-OCH₂ | 81.5 | Pyran Carbon |

| 3.10-2.90 | m, 1H, pyran-OCH | 72.6 | Pyran Carbon |

| 2.32 | ddd, J = 13.5 Hz, J = 4.0 Hz, J = 1.5 Hz, 1H, alkene-(CH₂)CH | 43.9 | Alkyl Carbon |

| 1.96-1.74 | m, 3H, alkene-(CH₂)CH, and CH₂ | 39.1 | Alkyl Carbon |

| 1.70-1.63 | m, 2H, CH₂ | 32.4 | Alkyl Carbon |

| 1.43-1.13 | m, 4H, CH₂ | 32.1 | Alkyl Carbon |

| 1.11-0.96 | m, 1H, alkene-CH₂CH | 25.6 | Alkyl Carbon |

| 25.1 | Alkyl Carbon |

Note: Data corresponds to an intermediate (compound 20b) in the synthesis of (+)-Rhopaloic acid B, which shares the core pyran structure. amazonaws.com The provided data is for comparative purposes to illustrate the type of information obtained.

Chromatographic Methods for Purity Assessment and Quantification (e.g., Chiral HPLC for Enantiomeric Excess)

Chromatographic methods are indispensable for the purification, purity assessment, and quantification of natural products. gcwgandhinagar.comsdsu.edu High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity. sdsu.edu For chiral molecules like this compound, which possess specific stereocenters, chiral HPLC is particularly critical. elementlabsolutions.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, allowing for their separation. elementlabsolutions.com This is essential for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. rsc.org The determination of ee is crucial in asymmetric synthesis to validate the effectiveness of a stereoselective reaction. rsc.org It is also important for natural products, as often only one enantiomer is biologically active.

In the enantioselective synthesis of (+)-Rhopaloic acid B, chiral HPLC was used to determine the enantiomeric purity of a key pyran intermediate. The analysis confirmed the high stereoselectivity of the synthetic step. amazonaws.com

Table 3: Chiral HPLC Conditions for an Intermediate in the Synthesis of (+)-Rhopaloic Acid B

| Parameter | Condition |

|---|---|

| Instrument | Chiral HPLC |

| Column | Chiral Technologies Chiralpak AD |

| Mobile Phase | Hexane / Isopropanol (99.5:0.5) |

| Flow Rate | 1.0 mL/min |

| Result | 98% enantiomeric excess (ee) |

| Retention Time (minor enantiomer) | 5.38 min |

| Retention Time (major enantiomer) | 6.09 min |

Data sourced from the analysis of synthetic pyran intermediate 14. amazonaws.com

Bioassay-Guided Fractionation and Activity-Based Profiling

Bioassay-guided fractionation is a strategy used to systematically separate and purify active compounds from a complex mixture, such as a crude extract from a marine sponge. acs.orgnih.gov The process involves separating the extract into different fractions using chromatographic techniques, followed by biological testing of each fraction for a specific activity. rsc.orgwashington.edu The most active fractions are then subjected to further separation until a pure, biologically active compound is isolated. nih.gov

The rhopaloic acids, including this compound, were isolated from the marine sponge Hippospongia sp. vjs.ac.vnlookchem.com These compounds were identified as inhibitors of the human RAS converting enzyme (RCE-protease), a target relevant to cancer research. vjs.ac.vnpsu.edu this compound demonstrated inhibitory activity against RCE-protease with an IC₅₀ value of 10 μg/mL. vjs.ac.vn

This indicates that the discovery of this compound was likely driven by activity-based profiling. Researchers would have started with a crude extract from Hippospongia sp., which showed inhibitory activity in an RCE-protease assay. This active extract would then be fractionated, and each fraction tested again. This iterative process of separation and bioassay would have been repeated until this compound was isolated as one of the pure constituents responsible for the observed biological activity. researchgate.netpsu.edu This approach is fundamental for discovering novel bioactive natural products from the vast chemical diversity found in marine organisms. rsc.orgnih.gov

Future Research Directions and Translational Potential

Elucidation of Novel Biological Targets and Signaling Pathways

While initial studies have hinted at the biological activities of rhopaloic acids, a comprehensive understanding of the specific molecular targets and signaling pathways modulated by rhopaloic acid B is still in its infancy. Future research will need to pinpoint the direct protein or nucleic acid partners of this compound to unravel its mechanism of action. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to identify these binding partners.

Furthermore, investigating the downstream effects on key signaling cascades is paramount. For instance, studies on the related compound, rhopaloic acid A, have shown its ability to induce apoptosis, autophagy, and activate MAPK signaling pathways in cancer cells. dntb.gov.uaamegroups.orgnih.govmdpi.comresearchgate.net It is plausible that this compound shares some of these capabilities or possesses unique effects on other critical pathways involved in cell proliferation, survival, and stress responses, such as the PI3K-AKT-mTOR pathway. researchgate.net A thorough investigation into these pathways will provide a clearer picture of its therapeutic potential.

Development of Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

To enhance the therapeutic efficacy of this compound, structure-activity relationship (SAR) studies are indispensable. gardp.org SAR studies systematically modify the chemical structure of a compound to determine which functional groups are essential for its biological activity. gardp.orgazolifesciences.com By synthesizing and testing a series of analogues with targeted alterations to the this compound scaffold, researchers can identify the key structural motifs responsible for its desired effects. mdpi.comnih.gov

This process allows for the optimization of various properties, including potency, selectivity, and pharmacokinetic profiles. azolifesciences.comnih.gov For example, modifications could be aimed at increasing the compound's binding affinity for its target, reducing off-target effects, or improving its metabolic stability. nih.gov Insights from SAR studies will be instrumental in designing more potent and drug-like derivatives of this compound. mdpi.comresearchgate.net

Chemoinformatic and Computational Approaches for Drug Design (e.g., Molecular Docking for protease inhibition)

Computational methods are increasingly integral to modern drug discovery. Chemoinformatic and molecular modeling techniques, such as molecular docking, can provide valuable insights into the interaction of this compound with potential protein targets, such as proteases. mdpi.commdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the identification of key intermolecular interactions. mdpi.comfrontiersin.orgbiomedpharmajournal.org

These computational predictions can guide the rational design of more potent inhibitors. frontiersin.orgfrontiersin.org For instance, if a specific protease is identified as a target, docking studies can help in designing this compound analogues that form stronger and more specific interactions with the enzyme's active site. mdpi.combiomedpharmajournal.org This in silico approach can significantly accelerate the drug development process by prioritizing the synthesis of compounds with the highest likelihood of success. frontiersin.org

Exploration of this compound Analogues as Chemical Probes

This compound and its analogues have the potential to be developed into powerful chemical probes. nih.govrjeid.com Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. rjeid.comnih.govrsc.org By attaching reporter tags, such as fluorescent dyes or biotin, to this compound analogues, researchers can visualize the localization of the compound within cells and identify its binding partners. rsc.org

These probes can be invaluable tools for target validation and for dissecting complex biological processes. nih.govresearchgate.net The development of well-characterized chemical probes derived from this compound will not only advance our understanding of its own mechanism of action but also contribute to the broader field of chemical biology. nih.govrsc.org

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, the integration of "omics" technologies is essential. frontiersin.orgnih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global snapshot of the changes occurring within a cell or organism upon treatment with the compound. nih.govgfbs-home.defrontiersin.org

| Omics Technology | Information Provided | Potential Application for this compound Research |

| Genomics | Analysis of the complete set of DNA (genome). | Identifying genetic factors that may influence sensitivity or resistance to this compound. nih.govgfbs-home.de |

| Transcriptomics | Analysis of the complete set of RNA transcripts (transcriptome). | Revealing changes in gene expression patterns induced by this compound, providing clues about the affected signaling pathways. nih.govfrontiersin.org |

| Proteomics | Analysis of the entire set of proteins (proteome). | Identifying proteins that are differentially expressed or post-translationally modified in response to this compound treatment. gfbs-home.defrontiersin.org |

| Metabolomics | Analysis of the complete set of small-molecule metabolites (metabolome). | Uncovering alterations in metabolic pathways, which can be a consequence of this compound's activity. nih.govfrontiersin.org |

By integrating data from these different omics levels, researchers can construct a comprehensive network of the molecular events triggered by this compound. frontiersin.org This systems-level understanding will be crucial for identifying biomarkers of drug response and for predicting potential therapeutic applications and side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.